molecular formula C9H13ClN4O3 B8657779 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine

2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine

Cat. No. B8657779
M. Wt: 260.68 g/mol
InChI Key: RWJKYPXFZLKMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine is a useful research compound. Its molecular formula is C9H13ClN4O3 and its molecular weight is 260.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine

Molecular Formula

C9H13ClN4O3

Molecular Weight

260.68 g/mol

IUPAC Name

5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)

InChI Key

RWJKYPXFZLKMDU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

264 mg (1 mmol) 3-(4-Hydroxy-5-hydroxymethyl -tetrahydrofuran-2-yl)-2,6-dihydroxy-5-chloro-pyrazine from example 10 was subjected to a deamination reaction in a mixture of 50 ml 80% acetic acid and 700 mg (10 mmol) NaNO2. After standing for 5 hours at RT, the reaction was almost complete according to TLC. 2 g urea was added to the reaction mixture to destroy excess nitrite and stirred for a further three hours at RT. Afterwards the solution was applied to an activated carbon column (Carboraffin C, ca. 50 ml volume), adequately washed and the desired product was eluted with ethanol/water/ammonium. 230 mg (ca. 87%) of a viscous oil resulted after evaporation which was used in the next stage without further purification.
Name
3-(4-Hydroxy-5-hydroxymethyl -tetrahydrofuran-2-yl)-2,6-dihydroxy-5-chloro-pyrazine
Quantity
264 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
87%

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